molecular formula C4H12O3Si4 B14227005 CID 59893036

CID 59893036

Katalognummer: B14227005
Molekulargewicht: 220.48 g/mol
InChI-Schlüssel: ZAGABPIREYRRSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 59893036” is a chemical substance registered in the PubChem database PubChem is a public repository for information on the biological activities of small molecules

Analyse Chemischer Reaktionen

CID 59893036 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various derivatives and functionalized compounds.

Wissenschaftliche Forschungsanwendungen

CID 59893036 has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions or cellular processes.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Wirkmechanismus

The mechanism of action of CID 59893036 involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use, such as in drug development or biochemical research.

Vergleich Mit ähnlichen Verbindungen

CID 59893036 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable structures or functional groups. For example, compounds with similar molecular frameworks or those that undergo similar types of chemical reactions can be considered. The unique properties of this compound, such as its specific reactivity or biological activity, set it apart from these related compounds.

Eigenschaften

Molekularformel

C4H12O3Si4

Molekulargewicht

220.48 g/mol

InChI

InChI=1S/C4H12O3Si4/c1-10(2,5-8)7-11(3,4)6-9/h1-4H3

InChI-Schlüssel

ZAGABPIREYRRSE-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(O[Si])O[Si](C)(C)O[Si]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.